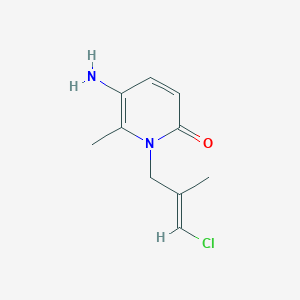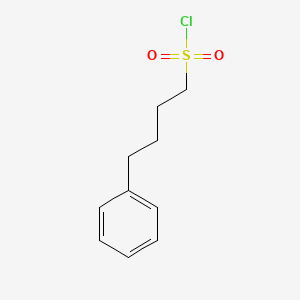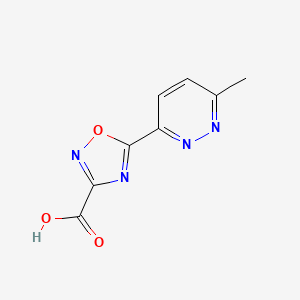![molecular formula C11H15N3O B13321659 (R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine typically involves multi-step processes that include cycloisomerization and cycloaddition reactions. One notable method involves the use of gold, palladium, and phosphoric acid as catalysts to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This multi-catalytic protocol allows for the construction of diverse furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine are not extensively documented, the principles of multi-catalytic and one-pot synthesis can be adapted for large-scale production. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with varying functional groups. These products can be further utilized in various applications, including drug development and material science.
Wissenschaftliche Forschungsanwendungen
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Pyridine-2(H)-one derivatives: These compounds are structurally related and have been studied for their therapeutic potential.
Nicotinonitrile derivatives: These compounds also share structural similarities and are used in various medicinal chemistry applications.
Uniqueness
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
(3R)-spiro[3H-furo[2,3-b]pyridine-2,4'-piperidine]-3-amine |
InChI |
InChI=1S/C11H15N3O/c12-9-8-2-1-5-14-10(8)15-11(9)3-6-13-7-4-11/h1-2,5,9,13H,3-4,6-7,12H2/t9-/m1/s1 |
InChI-Schlüssel |
QRLKSUWZQBRKAU-SECBINFHSA-N |
Isomerische SMILES |
C1CNCCC12[C@@H](C3=C(O2)N=CC=C3)N |
Kanonische SMILES |
C1CNCCC12C(C3=C(O2)N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)

![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)
